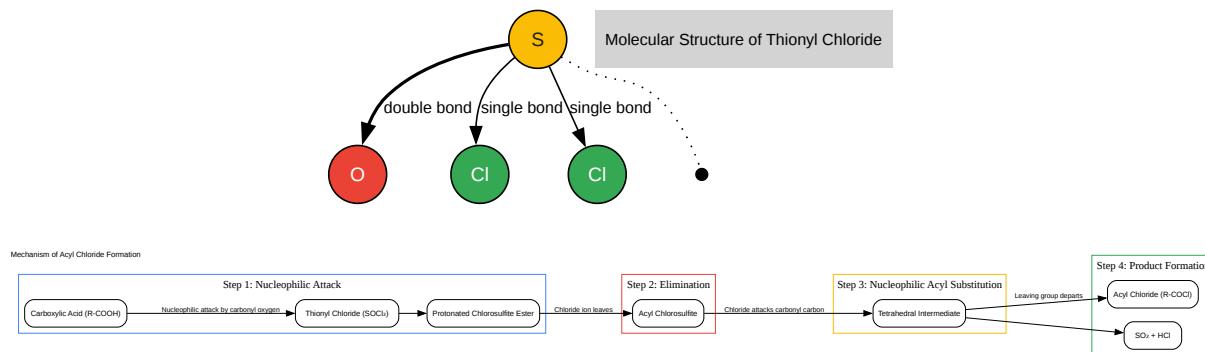


Introduction: The Indispensable Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Thionyl chloride*


Cat. No.: B051455

[Get Quote](#)

Thionyl chloride (SOCl_2), a colorless to pale yellow, fuming liquid with a pungent, suffocating odor, is a cornerstone reagent in synthetic organic chemistry.^{[1][2][3][4]} Its utility, particularly in the pharmaceutical and agrochemical industries, stems from its high reactivity and efficiency as a chlorinating agent.^{[3][5]} This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties of thionyl chloride, with a focus on practical applications, reaction mechanisms, and safe handling. The discussion is framed from the perspective of a senior application scientist, aiming to provide not just data, but also insights into the causality behind its reactivity and the rationale for experimental choices.

Molecular Structure and Spectroscopic Profile

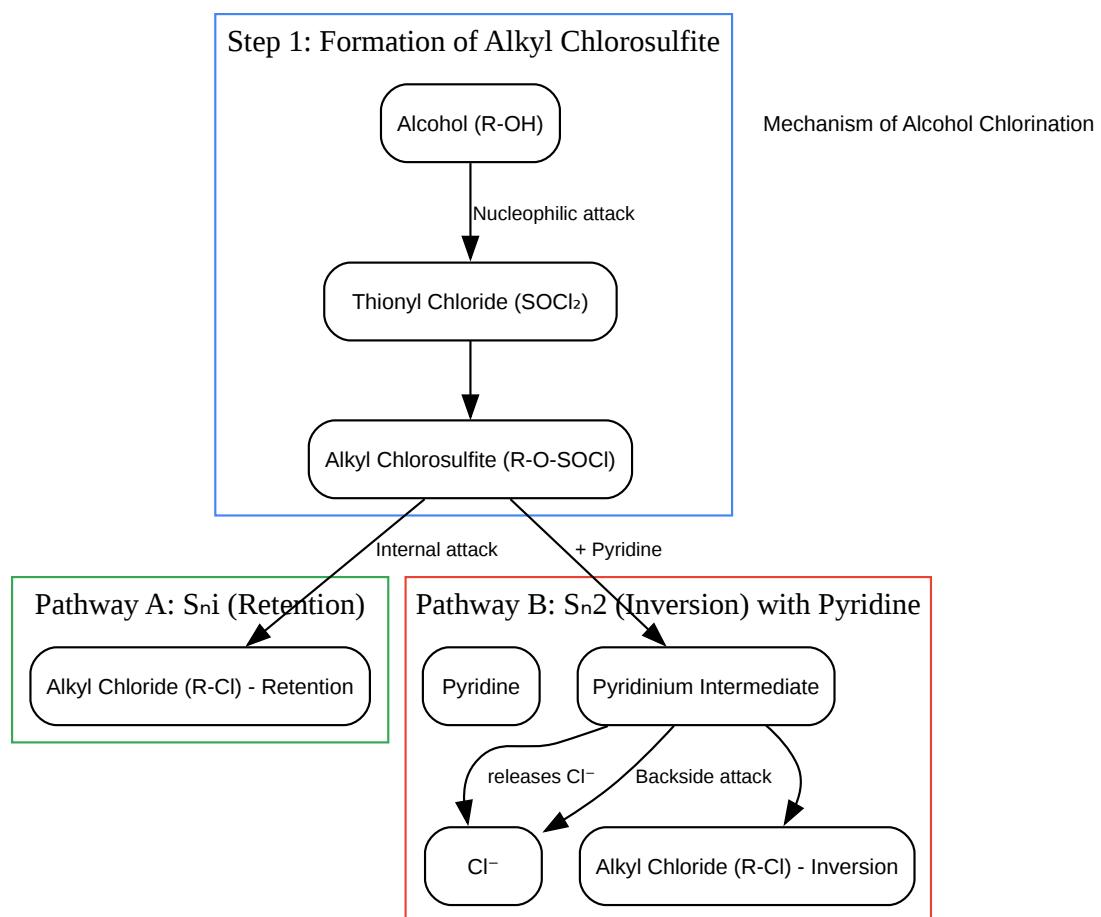
The thionyl chloride molecule exhibits a trigonal pyramidal geometry with C_s symmetry.^[3] The sulfur atom is at the apex, bonded to an oxygen atom and two chlorine atoms, with a lone pair of electrons on the sulfur.^[3] This structure is crucial to its reactivity, as the electrophilic nature of the sulfur atom is central to its chemical behavior.

[Click to download full resolution via product page](#)

Caption: Mechanism of Acyl Chloride Formation.

Disclaimer: This is a generalized procedure and must be adapted for specific substrates and scales. Always perform a thorough risk assessment before conducting any chemical reaction.

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
- **Reagents:** Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in the flask.
- **Addition of Thionyl Chloride:** Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of thionyl chloride to the stirred solution via the dropping funnel. The reaction may be exothermic, so cooling in an ice bath may be necessary.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction is typically complete within a few hours. [6][5]. **Workup:** Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can then be purified by distillation or used directly in the next step.


Conversion of Alcohols to Alkyl Chlorides

Thionyl chloride is also widely used to convert alcohols to alkyl chlorides. [7][8] This reaction is often preferred over using concentrated HCl due to milder conditions and easier product

isolation.

The mechanism of this reaction is highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine. [9]

- In the absence of a base ($S_{N}1$ mechanism - Substitution Nucleophilic internal): The reaction proceeds with retention of stereochemistry. The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine is delivered from the same face, leading to retention of configuration.
- In the presence of a base (e.g., pyridine) ($S_{N}2$ mechanism): The reaction proceeds with inversion of stereochemistry. [9] Pyridine deprotonates the intermediate, and the resulting chloride ion acts as a nucleophile, attacking the carbon atom from the backside in a classic $S_{N}2$ fashion, leading to inversion of configuration. [10]

[Click to download full resolution via product page](#)

Caption: Mechanism of Alcohol Chlorination.

- Setup: Use a similar flame-dried setup as for the acyl chloride synthesis.
- Reagents: Place the alcohol in the flask, optionally dissolved in an anhydrous solvent.
- Addition of Thionyl Chloride: Cool the flask in an ice bath and slowly add thionyl chloride. For an S_N2 reaction with inversion, pyridine is typically used as the solvent or added as a reagent. [\[1\]](#)⁴. Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion.
- Workup: Carefully quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$ or Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude alkyl chloride, which can be further purified.

Other Important Reactions

Thionyl chloride is a versatile reagent that participates in a variety of other transformations, including:

- Conversion of primary amides to nitriles (Von Braun amide degradation). [\[1\]](#)^{*} Reaction with secondary amides to form imidoyl chlorides. [\[1\]](#)^{*} Transformation of sulfinic acids into sulfinyl chlorides. [\[1\]](#)^{*} Conversion of sulfonic acids to sulfonyl chlorides. [\[1\]](#)

Safe Handling, Storage, and Disposal

Thionyl chloride is a hazardous substance that requires strict safety precautions. It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage. [\[12\]](#)[\[13\]](#)[\[14\]](#)

Handling

- Always handle thionyl chloride in a well-ventilated chemical fume hood. [\[13\]](#)[\[15\]](#)^{*} Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or rubber), chemical safety goggles, a face shield, and a lab coat. [\[12\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)^{*} Avoid inhalation of vapors or mists. [\[12\]](#)[\[14\]](#)^{*} Prevent contact with skin and eyes. [\[12\]](#)[\[14\]](#)^{*} Have an emergency eyewash station and safety shower readily accessible. [\[15\]](#)[\[16\]](#)

Storage

- Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, alcohols, and metals. [\[15\]](#)[\[16\]](#)[\[17\]](#)* Keep containers tightly closed and protected from moisture and light. [\[13\]](#)[\[14\]](#)[\[17\]](#)[\[18\]](#)* Store in a locked cabinet or room. [\[13\]](#)

Disposal

- Dispose of thionyl chloride and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [\[15\]](#)* Do not dispose of thionyl chloride down the drain. [\[12\]](#)* Small spills can be neutralized by slowly adding to a large excess of sodium bicarbonate or a mixture of soda ash and slaked lime.

Conclusion

Thionyl chloride is an exceptionally useful and versatile reagent in organic synthesis, indispensable for the preparation of acyl chlorides and alkyl chlorides. Its high reactivity, coupled with the convenient gaseous nature of its byproducts, makes it a preferred choice for many chlorination reactions. However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By appreciating the mechanistic nuances of its reactions and employing rigorous handling techniques, researchers can safely and effectively harness the synthetic power of this important chemical.

References

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Thionyl chloride. Retrieved from [\[Link\]](#)
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [\[Link\]](#)
- Chemistry Steps. (n.d.). SOCl₂ Reaction with Carboxylic Acids. Retrieved from [\[Link\]](#)
- Vedantu. (n.d.). Thionyl Chloride: Properties, Uses & Reactions Explained. Retrieved from [\[Link\]](#)

- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [\[Link\]](#)
- ScienceDirect. (2025, November 9). Thionyl chloride: Significance and symbolism. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [\[Link\]](#)
- Sciencemadness Wiki. (2023, August 3). Thionyl chloride. Retrieved from [\[Link\]](#)
- Filo. (2024, December 8). Alcohol react with thionyl chloride. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Thionyl Chloride | SOCl2 | CID 24386. PubChem. Retrieved from [\[Link\]](#)
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [\[Link\]](#)
- University of Wollongong. (2013, July 22). SOP 0079 - Thionyl Chloride - Standard Operating Procedures for Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2024, January 1). Using Thionyl Chloride with tertiary alcohol. Retrieved from [\[Link\]](#)
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [\[Link\]](#)
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [\[Link\]](#)
- AIP Publishing. (n.d.). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. Retrieved from [\[Link\]](#)

- The Journal of Chemical Physics. (n.d.). Infrared Spectra of Thionyl Chloride and Sulfuryl Chloride. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [\[Link\]](#)
- ResearchGate. (2023, August 7). Thionyl Chloride - A Versatile Reagent. Retrieved from [\[Link\]](#)
- Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. YouTube. Retrieved from [\[Link\]](#)
- Chem.wisc.edu. (n.d.). THIONYL CHLORIDE. Retrieved from [\[Link\]](#)
- Dr. James Norris. (2018, February 23). Reaction of alcohols with thionyl chloride. YouTube. Retrieved from [\[Link\]](#)
- Journal of the Chemical Society, Faraday Transactions. (1994). Microwave spectroscopic investigation of thionyl chloride, SOCl 2 : hyperfine constants and harmonic force field. Retrieved from [\[Link\]](#)
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). Thionyl chloride. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 3. Thionyl Chloride: Properties, Uses & Reactions Explained [vedantu.com]

- 4. Thionyl Chloride | SOCl₂ | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thionyl Chloride Manufacturer & Suppliers | ELRASA-TCI - Elchemistry [elchemistry.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thionyl chloride: Significance and symbolism [wisdomlib.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Alcohol react with thionyl chloride | Filo [askfilo.com]
- 12. bionium.miami.edu [bionium.miami.edu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. westliberty.edu [westliberty.edu]
- 15. drexel.edu [drexel.edu]
- 16. nj.gov [nj.gov]
- 17. westliberty.edu [westliberty.edu]
- 18. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [Introduction: The Indispensable Reagent in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051455#physical-and-chemical-properties-of-thionyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com